molecular formula C12H11N3OS B5404106 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile

2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile

Cat. No. B5404106
M. Wt: 245.30 g/mol
InChI Key: XWSFFKPSXJJTCQ-UHFFFAOYSA-N
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Description

2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile, also known as ETD, is a chemical compound with potential applications in scientific research. It is a thioether derivative of benzonitrile, which is a common building block in organic chemistry. ETD has been synthesized and studied for its potential use as a fluorescent probe, as well as its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile as a fluorescent probe is based on its ability to bind to microtubules. Microtubules are dynamic structures that play a role in cell division, intracellular transport, and cell shape. By selectively binding to microtubules, 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile can be used to visualize these structures in live cells. The mechanism of action of 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile as an enzyme inhibitor is not fully understood, but it is thought to involve the binding of 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile to the active site of the enzyme, preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile has been shown to have minimal toxicity in vitro, making it a promising candidate for further study. However, its effects on cellular processes and signaling pathways are not fully understood. It is possible that 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile could have unintended effects on cellular processes, particularly if used at high concentrations.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile as a fluorescent probe is its selectivity for microtubules. This allows for specific labeling of these structures in live cells, which can be useful for studying their dynamics and functions. However, 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile's fluorescence properties may be affected by factors such as pH and oxygen levels, which could limit its use in certain experimental conditions. As an enzyme inhibitor, 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile's selectivity and potency are still being investigated, and its potential off-target effects are not fully understood.

Future Directions

There are several potential future directions for research on 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile. One area of interest is the development of more selective and potent enzyme inhibitors based on the 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile scaffold. Another potential direction is the use of 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile as a tool for studying microtubule dynamics and functions in live cells. Additionally, the development of new fluorescent probes based on the 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile scaffold could lead to improved imaging techniques for studying cellular structures.

Synthesis Methods

The synthesis of 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile involves several steps, starting with the reaction of 2-chlorobenzonitrile with sodium azide to form 2-azidobenzonitrile. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-{[(2-carboxyethyl)oxy]methyl}benzonitrile. The carboxylic acid group is then converted to a thioether using Lawesson's reagent, resulting in the final product, 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile.

Scientific Research Applications

2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile has been studied for its potential use as a fluorescent probe for imaging certain cellular structures. It has been shown to selectively bind to microtubules, which are important components of the cytoskeleton. 2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile has also been investigated for its ability to inhibit certain enzymes, specifically protein tyrosine phosphatases. These enzymes play a role in cell signaling and have been implicated in various diseases, including cancer.

properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-2-11-14-15-12(16-11)17-8-10-6-4-3-5-9(10)7-13/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSFFKPSXJJTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile

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